rec IGF-II (1-67) (human)
Overview
Description
Recombinant Insulin-like Growth Factor-II (1-67) (human) is a synthetic version of the naturally occurring Insulin-like Growth Factor-II (IGF-II) protein. This protein is composed of 67 amino acids and plays a crucial role in cell growth, development, and differentiation. IGF-II is particularly important during fetal development and is involved in various cellular processes, including cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
Recombinant Insulin-like Growth Factor-II (1-67) (human) is typically produced using recombinant DNA technology. The gene encoding the IGF-II protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or HEK 293 cells. The host cells are cultured under specific conditions to express the IGF-II protein. The protein is then purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods
In industrial settings, large-scale production of recombinant IGF-II involves fermentation processes using bioreactors. The host cells are grown in controlled environments with optimized conditions for temperature, pH, and nutrient supply. After sufficient growth, the cells are lysed to release the recombinant protein, which is then purified through multiple steps to ensure its activity and purity .
Chemical Reactions Analysis
Types of Reactions
Recombinant Insulin-like Growth Factor-II (1-67) (human) primarily undergoes reactions related to its protein structure, such as disulfide bond formation and proteolytic cleavage. These reactions are crucial for maintaining the protein’s stability and biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and purification of recombinant IGF-II include reducing agents like dithiothreitol (DTT) for breaking disulfide bonds during purification and proteases for cleaving fusion tags. The protein is often purified under mild conditions to preserve its structure and function .
Major Products Formed
The major product formed from these reactions is the active recombinant IGF-II protein, which retains its biological activity and structural integrity. The protein is typically lyophilized for storage and further use .
Scientific Research Applications
Recombinant Insulin-like Growth Factor-II (1-67) (human) has a wide range of applications in scientific research:
Mechanism of Action
Recombinant Insulin-like Growth Factor-II (1-67) (human) exerts its effects by binding to specific receptors on the cell surface, primarily the type 1 Insulin-like Growth Factor receptor (IGF-1R) and the insulin receptor isoform A (IR-A). Upon binding, these receptors undergo conformational changes that activate intracellular signaling pathways, including the PI3K/Akt and ERK/MAP kinase pathways. These pathways promote cell growth, proliferation, and survival .
Comparison with Similar Compounds
Recombinant Insulin-like Growth Factor-II (1-67) (human) is similar to other members of the Insulin-like Growth Factor family, such as IGF-I and insulin. IGF-II has unique properties that distinguish it from these compounds:
Insulin: Insulin primarily regulates glucose metabolism, whereas IGF-II is more involved in growth and development processes.
Similar compounds include:
- Insulin-like Growth Factor-I (IGF-I)
- Insulin
- Relaxin
These compounds share structural similarities and overlapping functions but differ in their specific roles and receptor affinities .
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOKMHRJZDYBFO-OZBNKPLUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.